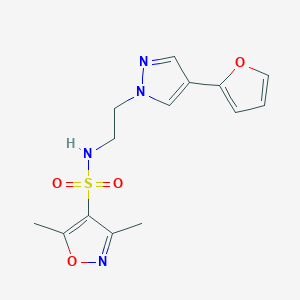

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a pyrazol ring and an isoxazole ring, both of which are types of nitrogen-containing heterocycles . The compound is involved in photochemical reactions to prepare heterocyclic structures, which are significant in developing materials and pharmaceuticals.

Synthesis Analysis

The synthesis of furan-based compounds like this one can involve various chemical reactions. For example, furan synthesis can involve the Paal-Knorr Furan Synthesis, which is a method for synthesizing furan derivatives . Copper/silver-mediated cascade reactions have also been used for constructing sulfonylbenzo[b]furans from hydroxycinnamic acids and sodium sulfinates.Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide detailed information about the compound’s geometrical and vibrational properties .Chemical Reactions Analysis

Furan compounds like this one can participate in a variety of chemical reactions. For example, furfural, a derivative of furan, can undergo condensation with nitromethane in a basic medium to yield 2-(2-Nitrovinyl) furan . The reactivity of various furan-2-carboxaldehyde derivatives in this reaction is also noteworthy .Physical and Chemical Properties Analysis

Furan, a component of this compound, is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Aplicaciones Científicas De Investigación

Antibacterial and Anti-Inflammatory Applications

Synthesis and Antibacterial Evaluation : Researchers have synthesized novel heterocyclic compounds containing a sulfonamido moiety, aiming to explore their use as antibacterial agents. The compounds demonstrated significant antibacterial activity, highlighting their potential in developing new treatments for bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Antiurease and Antioxidant Activities : Another study focused on the synthesis of acylhydrazone compounds that were evaluated for their antibacterial, antiurease, and antioxidant activities. The findings indicated effective antiurease and antioxidant capabilities, suggesting these compounds' usefulness in various therapeutic applications (Sokmen et al., 2014).

Anti-Inflammatory and Antithrombotic Drug Development : A series of 4-(2-phenyltetrahydrofuran-3-yl) benzene sulfonamide analogs were designed and docked against enzymes involved in the inflammatory pathway, such as human cyclooxygenase-2 (COX-2) and lipoxygenase. This research aimed to develop potent anti-inflammatory and antithrombotic drugs, showing that diaryl furan molecules have good binding affinity and superior selectivity, indicating their potential as effective drugs in treating inflammation and thrombosis (Sekhar et al., 2009).

Chemical Synthesis and Characterization

Synthesis and Computational Study : A study on pyrrole derivatives led to the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, showcasing its confirmation via spectroscopic analyses and quantum chemical calculations. This research provides insights into the molecular interactions and binding energy of dimer formation, contributing to the development of heterocyclic compounds for various applications (Singh, Rawat, & Sahu, 2014).

Sulfonamide Hybrids with Biological Activities : The hybridization of sulfonamides with various heterocyclic moieties has led to the creation of sulfonamide hybrids exhibiting a wide range of biological activities. This approach has shown promise in designing more effective sulfonamide hybrid drugs, demonstrating the versatility and potential of sulfonamide compounds in therapeutic applications (Ghomashi et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-10-14(11(2)22-17-10)23(19,20)16-5-6-18-9-12(8-15-18)13-4-3-7-21-13/h3-4,7-9,16H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUKVJHUVHKLLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-tert-butylanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2703121.png)

![6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B2703127.png)

![7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione](/img/structure/B2703128.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide](/img/structure/B2703129.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2703132.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2703133.png)

![6-Methoxy-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2703136.png)

![4-Phenyl-1-prop-2-enoyl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]piperidine-4-carboxamide](/img/structure/B2703137.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2703139.png)